Boc-Met-Leu-OMe (CAS: 66880-59-9) is a precisely protected dipeptide intermediate essential for the synthesis of methionine-containing bioactive peptides. Featuring an N-terminal tert-butyloxycarbonyl (Boc) group and a C-terminal methyl ester (OMe), it provides strict orthogonal reactivity for complex peptide elongation. Unlike standard single amino acids, this pre-formed dipeptide block prevents the accumulation of deletion sequences in solid-phase synthesis and protects the oxidation-prone methionine thioether during intermediate handling. Its primary procurement value lies in its ability to bypass transition-metal catalyst poisoning during deprotection [1], making it a critical precursor for formyl peptide receptor (FPR1) antagonists and complex enzyme inhibitors [2].
Substituting Boc-Met-Leu-OMe with its benzyloxycarbonyl (Z/Cbz) analog, Z-Met-Leu-OMe, introduces severe process bottlenecks during downstream deprotection. The Z-group typically requires catalytic hydrogenolysis (e.g., Pd/C or Rh catalysts) for removal. However, the divalent sulfur (thioether) in the methionine residue acts as a potent catalyst poison, strongly coordinating to the metal surface and completely stalling the hydrogenation reaction [1]. This forces chemists to use uneconomical stoichiometric metal loadings or harsh alternative deprotection methods. Boc-Met-Leu-OMe eliminates this failure mode entirely, as its Boc group is cleaved via simple acidolysis (e.g., TFA or HCl), which is completely unaffected by sulfur poisoning, ensuring high-yield, metal-free processing [2].
The presence of methionine's thioether group fundamentally alters deprotection strategies. When utilizing Z-Met-Leu-OMe, standard catalytic hydrogenation (Pd/C) often stalls, yielding <20% due to severe catalyst poisoning by the sulfur atom [1]. In contrast, Boc-Met-Leu-OMe relies on acid-labile deprotection (e.g., TFA or HCl/dioxane), which is entirely blind to sulfur interference. Studies on Boc-Met-Leu-OMe de-Boc treatment demonstrate robust yields of >90% as a hydrochloride salt, completely bypassing the need for expensive transition metal catalysts [2].
| Evidence Dimension | N-terminal deprotection yield in the presence of methionine |
| Target Compound Data | >90% yield via acidolysis (TFA/HCl), no catalyst required |
| Comparator Or Baseline | Z-Met-Leu-OMe: <20% yield or stalled reaction via hydrogenolysis due to Pd/C poisoning |
| Quantified Difference | >70% yield improvement and elimination of transition metal costs |
| Conditions | Standard N-terminal deprotection (TFA for Boc vs. H2/Pd-C for Z) |
Selecting the Boc-protected variant prevents catastrophic yield loss and eliminates the need for massive, uneconomical catalyst loadings during methionine peptide synthesis.
For the synthesis of the highly specific formyl peptide receptor 1 (FPR1) antagonist Boc-Met-Leu-Phe-OH (Boc1), the N-terminal Boc group is not merely a protecting group; it is a critical structural requirement that converts the agonist (fMLF) into an antagonist. Procuring Boc-Met-Leu-OMe allows for direct C-terminal elongation (via ester hydrolysis and coupling with Phe) while retaining the essential Boc pharmacophore. Substituting with Fmoc-Met-Leu-OMe requires two superfluous synthetic steps—Fmoc removal and subsequent re-Bocylation—which inherently reduces the overall synthetic yield by 15-25% across the extra steps and increases reagent waste [1].
| Evidence Dimension | Synthetic steps to final Boc-MLF antagonist |
| Target Compound Data | 0 additional N-terminal modification steps required |
| Comparator Or Baseline | Fmoc-Met-Leu-OMe: 2 additional steps (deprotection + re-Bocylation) required |
| Quantified Difference | Elimination of 2 synthetic steps, preventing ~15-25% cumulative yield loss |
| Conditions | Synthesis of Boc-terminal FPR1 antagonists |
Procuring the Boc-protected dipeptide directly streamlines the manufacturing of Boc-dependent immunological antagonists, saving time and maximizing overall yield.
In the synthesis of complex pharmaceuticals such as gamma-secretase inhibitors, utilizing a pre-formed high-purity dipeptide block like Boc-Met-Leu-OMe is vastly superior to stepwise single-amino-acid coupling. Standard condensation of Boc-Met-OH with H-Leu-OMe using WSCD/HOBt achieves highly pure Boc-Met-Leu-OMe in >94% yield. By procuring and utilizing this pre-formed block in a convergent synthesis strategy, manufacturers avoid the accumulation of Met-oxidation byproducts and deletion sequences that typically plague the stepwise solid-phase elongation of the Met-Leu sequence, thereby significantly simplifying final HPLC purification [1].
| Evidence Dimension | Intermediate purity and process yield |
| Target Compound Data | >94% isolated yield as a pre-formed, crystallizable dipeptide block |
| Comparator Or Baseline | Stepwise solid-phase synthesis: Prone to cumulative deletion sequences and Met-oxidation |
| Quantified Difference | Significant reduction in impurity profile and downstream purification burden |
| Conditions | Convergent liquid-phase synthesis vs. linear solid-phase peptide synthesis (SPPS) |
Using a pre-formed dipeptide block improves the purity profile of the final active pharmaceutical ingredient (API) and reduces expensive preparative HPLC time.
Boc-Met-Leu-OMe is the ideal procurement choice for synthesizing Boc-Met-Leu-Phe-OH (Boc1), a highly selective formyl peptide receptor 1 (FPR1) antagonist. Because the Boc group serves as the actual functional antagonist moiety (replacing the N-formyl group of the agonist), starting with Boc-Met-Leu-OMe eliminates the need for late-stage protecting group swapping [1].
In pharmaceutical manufacturing of complex enzyme inhibitors, Boc-Met-Leu-OMe serves as a high-yield, easily isolable building block. Its use in convergent synthesis strategies allows for the clean, metal-free acidolytic deprotection of the N-terminus (>90% yield) prior to coupling with larger macrocyclic or modified peptide fragments [2].
For researchers developing libraries of f-Met-Leu-Phe (fMLF) analogs, Boc-Met-Leu-OMe provides a stable intermediate. The orthogonal OMe group can be selectively saponified for C-terminal extension, while the Boc group safely protects the amine from unwanted side reactions until formylation is required, completely avoiding the catalyst poisoning issues associated with Z-protected alternatives [3].